molecular formula C21H28F3N3O7 B561959 Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate CAS No. 165963-73-5

Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate

Cat. No.: B561959
CAS No.: 165963-73-5
M. Wt: 491.5 g/mol
InChI Key: LUZHOFLOLFEWPZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a complex organic compound that features a combination of ethoxy chains, a trifluoromethyl group, and a diazirinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves multiple steps:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (t-Boc) to prevent unwanted reactions.

    Formation of Ethoxy Chains: The ethoxy chains are introduced through etherification reactions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents.

    Diazirinyl Group Formation: The diazirinyl group is synthesized through diazirine formation reactions.

    Esterification: The final step involves esterification to form the benzoic acid methyl ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Ensuring that reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

    Purification: Using techniques such as chromatography and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains.

    Reduction: Reduction reactions can target the diazirinyl group.

    Substitution: The trifluoromethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction Products: Reduction can yield amines or alcohols.

    Substitution Products: Substitution reactions can produce various derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the development of photoaffinity labels for studying protein-ligand interactions.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). The diazirinyl group is particularly important for this photoactivation process, allowing the compound to interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
  • **2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Ethyl Ester

Uniqueness

The uniqueness of Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate lies in its combination of structural features, which provide it with distinct reactivity and applications compared to its analogs.

Properties

CAS No.

165963-73-5

Molecular Formula

C21H28F3N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate

InChI

InChI=1S/C21H28F3N3O7/c1-19(2,3)34-18(29)25-7-8-31-9-10-32-11-12-33-16-13-14(5-6-15(16)17(28)30-4)20(26-27-20)21(22,23)24/h5-6,13H,7-12H2,1-4H3,(H,25,29)

InChI Key

LUZHOFLOLFEWPZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOC1=C(C=CC=C1C2(N=N2)C(F)(F)F)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)OC

Synonyms

2-[(12,12-Dimethyl-10-oxo-3,6,11-trioxa-9-azatridec-1-yl)oxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester

Origin of Product

United States

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